molecular formula C13H7Cl4NO3 B14733354 3,5-Dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide CAS No. 5815-20-3

3,5-Dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide

Katalognummer: B14733354
CAS-Nummer: 5815-20-3
Molekulargewicht: 367.0 g/mol
InChI-Schlüssel: YBVCQPBQWQZROX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide is a chemical compound characterized by the presence of multiple chlorine atoms and hydroxyl groups attached to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide typically involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with 3,5-dichloro-2-hydroxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of multiple chlorine atoms and hydroxyl groups enhances its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Dichloro-2-hydroxybenzoic acid
  • 3,5-Dichloro-2-hydroxyaniline
  • 2,4-Dichloro-N-(2,4-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide

Uniqueness

3,5-Dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide is unique due to its specific arrangement of chlorine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

5815-20-3

Molekularformel

C13H7Cl4NO3

Molekulargewicht

367.0 g/mol

IUPAC-Name

3,5-dichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H7Cl4NO3/c14-5-1-7(11(19)8(16)2-5)13(21)18-10-4-6(15)3-9(17)12(10)20/h1-4,19-20H,(H,18,21)

InChI-Schlüssel

YBVCQPBQWQZROX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C(=O)NC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.